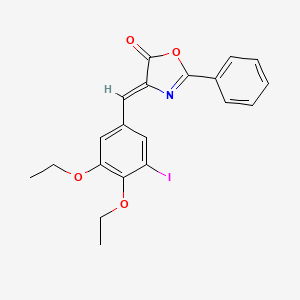![molecular formula C23H30N2O B5981018 [4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5981018.png)
[4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C23H27NO2 It is known for its unique structural properties, which include a tert-butyl group and a dimethylphenyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its piperazine ring is a common motif in many biologically active molecules, making it a valuable tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, antipsychotic, and antiviral properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of [4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The tert-butyl and dimethylphenyl groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
(4-Benzoylpiperidino)[4-(tert-butyl)phenyl]methanone: Similar in structure but with a benzoyl group instead of a dimethylphenyl group.
4-tert-Butylphenylboronic acid: Contains a tert-butylphenyl group but lacks the piperazine ring.
Uniqueness
[4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is unique due to its combination of a piperazine ring with both tert-butyl and dimethylphenyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-17-7-6-8-21(18(17)2)24-13-15-25(16-14-24)22(26)19-9-11-20(12-10-19)23(3,4)5/h6-12H,13-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGBDAWRVAFQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-5-nitrobenzamide](/img/structure/B5980937.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B5980954.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(4-pyrimidinyl)ethyl]butanamide](/img/structure/B5980955.png)
![1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one](/img/structure/B5980968.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5980969.png)
![2-(3-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5980975.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5980978.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5980979.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5980987.png)
![[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B5981002.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5981006.png)
![3-[(tert-butylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5981036.png)
![N-(2,2-diphenylethyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5981043.png)
